3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a thiazole ring fused to an imidazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Based on the antimycobacterial properties of similar compounds , it can be inferred that this compound may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been shown to exhibit antimycobacterial properties , suggesting that this compound may lead to the inhibition of Mycobacterium tuberculosis growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid may be studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new therapeutic agents. Its derivatives may exhibit pharmacological properties that make them suitable for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it an important component in various industrial applications.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Thiazole derivatives: Thiazole rings are common in many biologically active compounds, and variations in their structure can lead to different properties and activities.
Uniqueness: 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination can impart unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPBYSAOSPLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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